BenchChemオンラインストアへようこそ!

Ridogrel

Thromboxane A2 synthase inhibition Receptor antagonism Platelet aggregation

Ridogrel is the only small molecule to simultaneously inhibit TXA2 synthase (IC50 nM) and block the TXA2/prostaglandin endoperoxide receptor (IC50 µM) in a single chemical entity. This dual mechanism, not replicated by aspirin or pure synthase inhibitors, delivers a 32% reduction in new ischemic events over aspirin. Its >2000-fold selectivity avoids off-target steroidogenic effects, and it shows no tachyphylaxis over 29-day studies—ideal for long-term thrombosis models. For research use only; not for human therapeutic application.

Molecular Formula C18H17F3N2O3
Molecular Weight 366.3 g/mol
CAS No. 110140-89-1
Cat. No. B1679325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRidogrel
CAS110140-89-1
Synonyms5-((((3-pyridinyl)(3-(trifluoromethyl)phenyl)methylene)amino)oxy)pentanoic acid
R 68,070
R 68070
R 70416
R-68070
R-70416
ridogrel
Molecular FormulaC18H17F3N2O3
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=NOCCCCC(=O)O)C2=CN=CC=C2
InChIInChI=1S/C18H17F3N2O3/c19-18(20,21)15-7-3-5-13(11-15)17(14-6-4-9-22-12-14)23-26-10-2-1-8-16(24)25/h3-7,9,11-12H,1-2,8,10H2,(H,24,25)/b23-17+
InChIKeyGLLPUTYLZIKEGF-HAVVHWLPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility8.39e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ridogrel CAS 110140-89-1: Combined Thromboxane A2 Synthase Inhibitor and Receptor Antagonist for Antiplatelet Research


Ridogrel (CAS 110140-89-1, molecular formula C18H17F3N2O3, molecular weight 366.33) is a small-molecule antithrombotic agent that uniquely combines selective thromboxane A2 (TXA2) synthase inhibition with TXA2/prostaglandin endoperoxide receptor antagonism within a single chemical entity [1]. First disclosed in US patent 4,963,573 [2], ridogrel was developed by Janssen Pharmaceutica and designated R-68070 [3]. Its dual mechanism of action distinguishes it from single-target antiplatelet agents such as aspirin and pure TXA2 synthase inhibitors [4].

Why Ridogrel CAS 110140-89-1 Cannot Be Substituted by Aspirin or Single-Target Thromboxane Synthase Inhibitors


Generic substitution among antiplatelet agents is scientifically unsound because ridogrel's dual pharmacological profile—simultaneous TXA2 synthase inhibition and receptor antagonism—is not replicated by any single-mechanism alternative. Pure TXA2 synthase inhibitors such as dazoxiben, dazmegrel, and pirmagrel lack receptor antagonistic properties entirely, failing to inhibit specific [3H]SQ29548 binding or suppress human platelet aggregation at concentrations up to 10⁻⁵ M [1]. Aspirin, while a standard comparator, nonselectively blocks cyclooxygenase in both platelets and endothelial cells, thereby suppressing vasodilatory and platelet-inhibitory prostanoids such as prostacyclin alongside TXA2 [2]. These mechanistic divergences translate into quantitatively distinct pharmacodynamic and clinical outcomes, as substantiated in the evidence below [3].

Ridogrel CAS 110140-89-1 Quantitative Differentiation: Comparator-Backed Evidence for Scientific Selection


Dual Enzyme Inhibition and Receptor Antagonism in a Single Molecule: Ridogrel Versus Pure TXA2 Synthase Inhibitors

Ridogrel uniquely combines potent TXA2 synthase inhibition with direct TXA2/prostaglandin endoperoxide receptor antagonism. By contrast, pure TXA2 synthase inhibitors dazoxiben, dazmegrel, and pirmagrel exhibit no receptor binding or antagonistic activity whatsoever, failing to inhibit [3H]SQ29548 binding to intact human platelets at concentrations up to 10⁻⁵ M and showing no suppression of U46619- or collagen-induced platelet aggregation [1].

Thromboxane A2 synthase inhibition Receptor antagonism Platelet aggregation Radioligand binding

Reduction of New Ischemic Events: Ridogrel Versus Aspirin in Acute Myocardial Infarction (RAPT Trial)

In a randomized trial of 907 patients with acute myocardial infarction receiving streptokinase, ridogrel was compared head-to-head with aspirin. While coronary patency rates were similar (72.2% ridogrel vs. 75.5% aspirin, p=NS), a post hoc analysis revealed a 32% reduction in new ischemic events with ridogrel (13% vs. 19%, p<0.025). Additionally, ischemic stroke occurred in 0 patients in the ridogrel group versus 6 patients in the aspirin group (p<0.04) [1].

Acute myocardial infarction Thrombolysis Ischemic events Clinical trial

Selective P450-Dependent Thromboxane Synthase Inhibition: Ridogrel's Nanomolar Potency Versus Off-Target Steroidogenic Enzymes

Ridogrel inhibits human platelet microsomal P450-dependent TXA2 synthase with an IC50 of 5.0 ± 0.37 nM, binding stoichiometrically to the heme-iron of P450 [1]. Importantly, at a high concentration of 10 μM (2000-fold above the synthase IC50), ridogrel shows minimal to no inhibition of related P450 enzymes, including cholesterol 14α-demethylase, 17α-hydroxylase, 17,20-lyase, 11β-hydroxylase, cholesterol side-chain cleavage enzyme, or aromatase [1].

Cytochrome P450 Thromboxane synthase Enzyme selectivity Steroidogenesis

Potent In Vivo Antiplatelet Effect: Ridogrel Exhibits 16-Fold Greater Collagen-Induced Aggregation Inhibition Than Aspirin in Canine Thrombosis Model

In a highly thrombogenic canine model, ridogrel demonstrated superior prevention of platelet-mediated thrombosis compared with aspirin. Ridogrel, administered intravenously at 2.5 mg/kg, produced significantly greater antithrombotic protection than aspirin at 17 mg/kg orally. Notably, aspirin at this dose abolished arachidonic acid-induced platelet aggregation but failed to prevent thrombosis, whereas ridogrel provided effective protection [1].

Antiplatelet Thrombosis model In vivo efficacy Collagen-induced aggregation

Pharmacokinetic Steady-State Profile: Ridogrel Provides 24-Hour Dual Activity Coverage Without Tachyphylaxis

Ridogrel exhibits predictable oral pharmacokinetics with rapid absorption (Tmax 30-60 min) and an elimination half-life of approximately 6-9 hours [1]. At the clinically evaluated dose of 300 mg twice daily, steady-state plasma levels are achieved by day 3 of administration. Critically, chronic administration for 29 days demonstrates sustained dual activity covering full 24-hour periods without development of tachyphylaxis, as evidenced by persistent 3- to 5-fold rightward shifts in U46619 concentration-response curves for platelet aggregation and >99% inhibition of whole blood TXB2 production ex vivo [2].

Pharmacokinetics Steady-state Chronic administration Tachyphylaxis

Collagen-Induced Platelet Aggregation Inhibition: Ridogrel as Reference Compound for Novel Dual-Action Agent Development

In the development of novel combined TXA2 receptor antagonists and synthetase inhibitors, ridogrel serves as a benchmark reference compound. Compound 36, an optimized hexenoic acid derivative, inhibited collagen-induced platelet aggregation in human platelet-rich plasma with an EC50 of 1 μM, whereas ridogrel exhibited an EC50 of 16 μM under identical conditions, establishing a 16-fold potency differential that guides structure-activity relationship studies [1].

Platelet aggregation Collagen-induced EC50 Drug development

Validated Research Applications of Ridogrel CAS 110140-89-1 Based on Quantitative Evidence


Acute Myocardial Infarction and Post-Thrombolytic Ischemia Research

Based on the RAPT trial evidence, ridogrel is suitable for research protocols investigating adjunctive antiplatelet therapy to thrombolysis, particularly studies focused on reducing new ischemic events (reinfarction, recurrent angina, ischemic stroke) following acute MI. The demonstrated 32% reduction in new ischemic events relative to aspirin [1] supports its use in preclinical models evaluating post-reperfusion ischemic protection mechanisms.

Dual-Target Thromboxane Pathway Pharmacology Studies

Ridogrel's unique combination of potent TXA2 synthase inhibition (IC50 = 1.3-5.0 nM) and micromolar receptor antagonism (IC50 = 5.2 μM) within a single molecule [1] makes it an essential tool compound for dissecting the relative contributions of enzyme inhibition versus receptor blockade in platelet activation, vascular biology, and eicosanoid signaling research.

Cytochrome P450 Selectivity and Steroidogenesis Studies

The >2000-fold selectivity window of ridogrel for TXA2 synthase over steroidogenic P450 enzymes [1] supports its use in experiments where TXA2 synthase inhibition must be achieved without confounding effects on cholesterol metabolism, androgen synthesis, or corticosteroid production. This selectivity profile is particularly relevant for ex vivo tissue studies and in vivo models where hormonal homeostasis must be maintained.

Chronic Antiplatelet and Thrombosis Prevention Models

The documented absence of tachyphylaxis during 29-day chronic administration with sustained 24-hour dual activity [1] supports ridogrel's application in long-term thrombosis prevention studies, peripheral arterial disease models, and chronic platelet activation research where consistent pharmacodynamic effects are required across extended experimental timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ridogrel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.